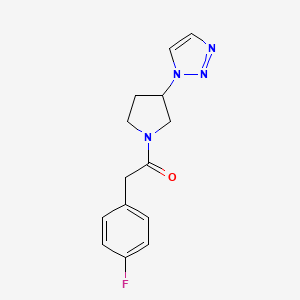

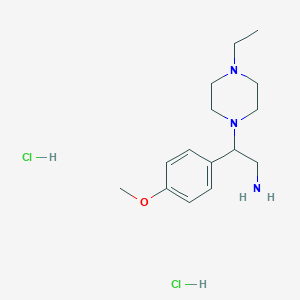

acetate CAS No. 1486896-83-6](/img/structure/B2863777.png)

Methyl [(cyclopropylcarbamoyl)amino](phenyl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Esters can be synthesized from carboxylic acids and alcohols in the presence of an acid catalyst . Acid chlorides and acid anhydrides also react with alcohols to form esters . Additionally, esters can be synthesized from trans-esterification reactions .Chemical Reactions Analysis

Esters, including “Methyl (cyclopropylcarbamoyl)aminoacetate”, can undergo several types of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be converted to amides via an aminolysis reaction . Furthermore, esters can undergo trans-esterification reactions to form different esters by applying LeChatlier’s principle to this equilibrium reaction . They can also be reduced to form alcohols or aldehydes depending on the reducing agent .科学的研究の応用

Multicomponent Reactions in Organic Synthesis

This compound is utilized in multicomponent reactions (MCRs) to synthesize complex heterocyclic structures, which are crucial in drug discovery and organic synthesis . MCRs offer a streamlined approach to creating diverse molecular architectures, which can lead to the development of new pharmaceuticals.

Thioamide Synthesis in Medicinal Chemistry

In medicinal chemistry, the compound serves as a precursor for the synthesis of thioamides . Thioamides are structurally similar to amides but exhibit enhanced chemical stability and biological activity, making them valuable in the design of novel drugs.

Suzuki–Miyaura Cross-Coupling in Pharmaceutical Development

The compound’s derivatives are potential intermediates in Suzuki–Miyaura cross-coupling reactions . This reaction is widely used in the pharmaceutical industry to create carbon-carbon bonds, which is a fundamental step in constructing complex drug molecules.

Auxin Analogues in Agricultural Chemistry

Derivatives of this compound may act as auxin analogues, influencing plant growth and development . Research in this area could lead to the creation of new agrochemicals that regulate plant hormones and improve crop yields.

Material Science Applications

In material science, the compound’s derivatives could be used to develop new polymeric materials . These materials might have applications in creating novel coatings, adhesives, or composite materials with unique properties.

Environmental Science Research

The compound may be investigated for its role in environmental science, particularly in the biodegradation processes . Understanding its breakdown could lead to better waste management strategies for related compounds.

Biochemical Studies

In biochemistry, the compound could be used to study ester formation and hydrolysis reactions, which are fundamental to understanding lipid metabolism and energy storage in living organisms .

Pharmacological Research

Pharmacologically, the compound might be explored for its potential as a prodrug or in the synthesis of active pharmaceutical ingredients (APIs) that require specific ester linkages for their activity .

Safety and Hazards

The safety data sheet for a similar compound, Methyl phenylacetate, indicates that it is highly flammable and causes serious eye irritation . It may also cause drowsiness or dizziness . These hazards may also apply to “Methyl (cyclopropylcarbamoyl)aminoacetate”, but specific information is not available.

特性

IUPAC Name |

methyl 2-(cyclopropylcarbamoylamino)-2-phenylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-18-12(16)11(9-5-3-2-4-6-9)15-13(17)14-10-7-8-10/h2-6,10-11H,7-8H2,1H3,(H2,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIOJYGYLEZPIHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1)NC(=O)NC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl [(cyclopropylcarbamoyl)amino](phenyl)acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(2-methoxyethyl)-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2863696.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(3-chlorophenoxy)ethanone](/img/structure/B2863697.png)

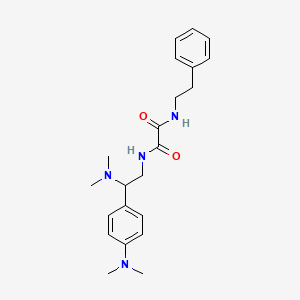

![2-(3-(Diethylamino)propyl)-1-(3-methoxy-4-propoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2863698.png)

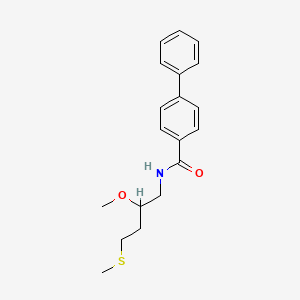

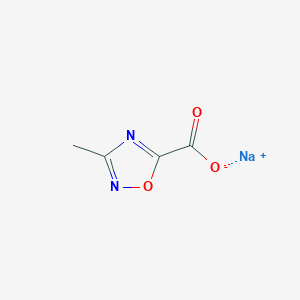

![2-benzyl-8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2863704.png)

![tert-Butyl [1-(pyridin-4-ylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2863711.png)

![7-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2863712.png)

![methyl 2-{[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate](/img/structure/B2863715.png)

![(3Z)-3-[(2,4-dichlorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2863716.png)